molecular formula C17H21N3O2S B6363255 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane CAS No. 1253528-17-4

1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane

Cat. No.: B6363255
CAS No.: 1253528-17-4
M. Wt: 331.4 g/mol
InChI Key: WPZOCKCJKACKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a benzenesulfonyl group and a 3-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diazepane with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative. This intermediate is then reacted with 3-methylpyridin-2-yl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced diazepane derivatives.

    Substitution: Various substituted diazepane or pyridine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability. The 3-methylpyridin-2-yl group can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-4-(2-pyridyl)-1,4-diazepane
  • 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane
  • 1-(Benzenesulfonyl)-4-(3-chloropyridin-2-yl)-1,4-diazepane

Uniqueness

1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is unique due to the specific positioning of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-15-7-5-10-18-17(15)19-11-6-12-20(14-13-19)23(21,22)16-8-3-2-4-9-16/h2-5,7-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZOCKCJKACKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.